molecular formula C13H25NO3 B2780632 tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate CAS No. 1935325-64-6

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

Cat. No.: B2780632
CAS No.: 1935325-64-6
M. Wt: 243.347
InChI Key: XJAZPQRQWDJGRT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(15)14-8-6-10(7-9-14)13(4,5)16/h10,16H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAZPQRQWDJGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It helps in understanding the interactions between these compounds and biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacture of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate stands out due to its specific structural features, which confer unique reactivity and properties. Its tert-butyl and hydroxypropan-2-yl groups provide distinct chemical behavior, making it valuable in various synthetic and research applications .

Biological Activity

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 1935325-64-6) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₃H₂₅NO₃
  • Molecular Weight : 243.34 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxypropan-2-yl moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to neuroprotection and enzyme inhibition.

Enzyme Inhibition

Research indicates that related compounds have shown promising results as inhibitors of key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : Compounds similar to this compound have been reported to inhibit β-secretase, an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. For instance, a related compound demonstrated an IC₅₀ of 15.4 nM for β-secretase inhibition .
  • Acetylcholinesterase Inhibition : This class of compounds also exhibits acetylcholinesterase inhibitory activity, which is beneficial in enhancing cholinergic neurotransmission. A related compound showed a Kᵢ value of 0.17 μM .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity:

  • Cell Viability : The presence of this compound improved cell viability in astrocytes exposed to amyloid-beta peptides, suggesting a protective mechanism against oxidative stress and inflammation .

Research Findings and Case Studies

Several studies have investigated the biological effects of related compounds, revealing insights into their mechanisms of action.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
β-secretase InhibitionModerate inhibition with IC₅₀ = 15.4 nM
Acetylcholinesterase InhibitionKᵢ = 0.17 μM
NeuroprotectionImproved astrocyte viability against amyloid-beta
Cytokine ModulationReduced TNFα production in treated astrocytes

The protective effects observed may be attributed to several mechanisms:

  • Reduction of Oxidative Stress : The compound appears to lower levels of malondialdehyde (MDA), a marker of oxidative stress, indicating its potential antioxidant properties .
  • Cytokine Modulation : By decreasing pro-inflammatory cytokines such as TNFα, the compound may mitigate inflammatory responses associated with neurodegeneration .

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